1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
This compound features a 4-chlorophenyl group attached to an ethanone moiety, linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with a 4-methyl group and an indol-3-yl group.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-24-18(15-10-21-16-5-3-2-4-14(15)16)22-23-19(24)26-11-17(25)12-6-8-13(20)9-7-12/h2-10,21H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVMKBYZWXPKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the triazole ring, and finally, the introduction of the chlorophenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often emphasizes efficiency, scalability, and adherence to safety and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that compounds similar to 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one exhibit significant antifungal properties. For instance, derivatives of triazole have been shown to possess enhanced activity against various fungal strains. In a comparative study, certain triazole derivatives demonstrated superior antifungal efficacy compared to traditional antifungal agents .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Using the DPPH assay method, it was found to exhibit substantial radical scavenging activity. The effectiveness was quantified in terms of IC50 values, indicating that the compound can effectively neutralize free radicals, which is crucial for mitigating oxidative stress-related diseases .
Anticancer Potential
In vitro studies conducted by the National Cancer Institute have assessed the anticancer properties of related compounds. The results demonstrated significant cytotoxic effects against various human tumor cell lines. The mean growth inhibition values suggested that these compounds could be promising candidates for further development as anticancer agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Triazole Cores
2-{[5-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-Phenylethanone ()
- Substituents: 4-Methoxyphenyl (electron-donating) vs. indol-3-yl (aromatic, H-bond donor).
- The indole in the target compound may enhance binding to aromatic-rich biological targets (e.g., kinases) .
- Synthesis : Similar sodium ethoxide-mediated coupling with α-halogenated ketones, suggesting comparable synthetic accessibility .
1-(4-Chlorophenyl)-2-({4-Phenyl-5-[(Quinolin-8-yloxy)Methyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)Ethanone ()
- Substituents: Quinolin-8-yloxymethyl (bulky, basic) vs. indol-3-yl.
- Impact: The quinoline group introduces steric bulk and basicity, which may reduce membrane permeability compared to the indole-containing compound. The indole’s planar structure likely facilitates π-π stacking in protein binding .
Analogues with Heterocyclic Variations
1-[2-(4-Chlorophenyl)-5-Phenyl-2,3-Dihydro-1,3,4-Oxadiazol-3-yl]Ethanone ()
- Core Heterocycle : Oxadiazole (5-membered, two N, one O) vs. triazole (three N).
- The triazole in the target compound offers greater metabolic resistance due to reduced ring strain .
2-[1-[(4-Chlorophenyl)Methyl]Indol-3-yl]Sulfonyl-1-Morpholin-4-ylEthanone ()
- Linker : Sulfonyl (polar, electron-withdrawing) vs. sulfanyl (less polar).
- Impact : The sulfonyl group increases solubility but may reduce passive diffusion across lipid membranes. The sulfanyl linker in the target compound balances lipophilicity and stability .
Crystallographic and Conformational Insights
- 1-(4-Chloro-2-Fluorophenyl)-4-Difluoromethyl-3-Methyl-1H-1,2,4-Triazol-5(4H)-One (): X-ray data (R factor = 0.050) reveals a planar triazole ring with dihedral angles <10° between aromatic rings. This suggests that steric effects from the indole in the target compound may introduce slight non-planarity, affecting binding pocket compatibility .
- 1-[2-(4-Chlorophenyl)-5-Phenyl-2,3-Dihydro-1,3,4-Oxadiazol-3-yl]Ethanone (): Crystal structure (R factor = 0.037) shows a boat conformation for the oxadiazoline ring, contrasting with the rigid planar triazole in the target compound .
Biological Activity
The compound 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a novel chemical entity that combines features from both the indole and triazole scaffolds. This compound has gained attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, supported by data tables and research findings.
Chemical Structure
The molecular formula of the compound is with a complex structure that includes a chlorophenyl group, an indole moiety, and a triazole ring. The presence of these functional groups is believed to contribute significantly to its biological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of triazole derivatives. The compound under investigation has shown promising results against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 µg/mL |
| Escherichia coli | 0.250 µg/mL |
| Pseudomonas aeruginosa | 0.500 µg/mL |
These findings suggest that the compound exhibits significant antibacterial activity, potentially comparable to standard antibiotics such as vancomycin and ciprofloxacin .
Anticancer Activity
The anticancer effects of similar triazole compounds have been documented extensively. In vitro studies have demonstrated that derivatives of the triazole scaffold can inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Standard Drug (Vinblastine) |
|---|---|---|
| MCF-7 (Breast Cancer) | 18.17 | 13.31 |
| A549 (Lung Cancer) | 30.14 | 25.75 |
| HeLa (Cervical Cancer) | 24.11 | 30.90 |
The results indicate that the compound has a notable cytotoxic effect against these cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
Research has also indicated that compounds containing indole and triazole rings exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:
- Enzyme Inhibition : The triazole moiety can act as an inhibitor for various enzymes involved in microbial resistance.
- Cell Cycle Arrest : Indole derivatives are known to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Cytokine Modulation : The compound may alter the production of inflammatory mediators.
Case Studies
- Antimicrobial Screening : A study evaluated a series of triazole derivatives against a panel of pathogens, revealing that compounds with similar structures exhibited MIC values ranging from 0.0156 µg/mL to 0.5 µg/mL against fungal pathogens .
- Cytotoxicity Assays : In another investigation, various indole-triazole hybrids were synthesized and tested for their cytotoxic effects on cancer cell lines, demonstrating promising results with IC50 values lower than those of established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
